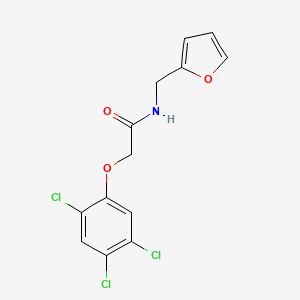![molecular formula C13H8N4O3 B5879647 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879647.png)
4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as NBDP, is a fluorescent compound that has gained attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action and physiological effects.
作用机制
The mechanism of action of 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves the interaction of the nitro group with the amino group of the biomolecule, resulting in the formation of a stable adduct. This interaction results in a change in the fluorescence properties of 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine, which can be detected using various imaging techniques. The specificity of 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine for different biomolecules can be controlled by modifying the functional groups of the compound.
Biochemical and Physiological Effects
4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have minimal toxicity and does not interfere with the normal physiological processes of cells. It has been used to study the localization and dynamics of proteins in living cells, as well as the structure and function of nucleic acids. 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has also been used to study the metabolism of lipids and the transport of small molecules across cell membranes.
实验室实验的优点和局限性
4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has several advantages for use in lab experiments, including its high sensitivity, specificity, and versatility. It can be used in various imaging techniques, and its fluorescence properties can be modified by changing the functional groups of the compound. However, 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has some limitations, including its high cost and the need for specialized equipment for imaging.
未来方向
There are several future directions for the use of 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine in scientific research. One direction is the development of new biosensors for the detection of disease biomarkers and environmental pollutants. Another direction is the use of 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine in the study of protein-protein interactions and the development of new drugs that target these interactions. Additionally, the use of 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine in the study of membrane transport and the development of new drug delivery systems is an area of future research.
合成方法
4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine can be synthesized using various methods, including the reaction of 2,6-dinitropyridine with 3-aminophenyl-1,2,4-oxadiazole in the presence of a catalyst. Another method involves the reaction of 2,6-dinitropyridine with 5-amino-3-(3-nitrophenyl)-1,2,4-oxadiazole in the presence of a base. Both methods result in the formation of 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine, which has a high yield and purity.
科学研究应用
4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively used in scientific research as a fluorescent probe for the detection of various biomolecules, including proteins, nucleic acids, and lipids. It has been used in various imaging techniques, including confocal microscopy, fluorescence resonance energy transfer (FRET), and fluorescence lifetime imaging microscopy (FLIM). 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has also been used in the development of biosensors for the detection of disease biomarkers and environmental pollutants.
属性
IUPAC Name |
5-(3-nitrophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3/c18-17(19)11-3-1-2-10(8-11)13-15-12(16-20-13)9-4-6-14-7-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSXHNJZMPDAEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(3-Nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-tert-butyl-N'-[(4-chlorophenyl)acetyl]benzohydrazide](/img/structure/B5879570.png)

![4-tert-butyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5879578.png)
![3-(4-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5879583.png)
![2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B5879588.png)

![2-{3-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}acetamide](/img/structure/B5879601.png)
![1-{[(4-chlorobenzyl)thio]acetyl}piperidine](/img/structure/B5879608.png)
![6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5879620.png)
![N-hexyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5879623.png)
![N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5879639.png)


